molecular formula C13H9F3N2O2 B1391146 Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate CAS No. 1214369-14-8

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Cat. No.: B1391146
CAS No.: 1214369-14-8
M. Wt: 282.22 g/mol
InChI Key: YPELCPZVVBYFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate typically involves the reaction of 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid+methanolcatalystMethyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate+water\text{2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid+methanolcatalyst​Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate+water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(pyridin-3-yl)nicotinate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Methyl 6-(trifluoromethyl)nicotinate: Lacks the pyridin-3-yl group, affecting its reactivity and applications.

    2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinic acid: The carboxylic acid form of the compound, which has different solubility and reactivity profiles.

Uniqueness

Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate is unique due to the presence of both the pyridin-3-yl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-4-5-10(13(14,15)16)18-11(9)8-3-2-6-17-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPELCPZVVBYFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.